Silane, bis(oxiranylmethoxy)diphenyl-

Description

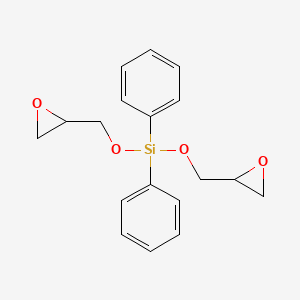

Silane, bis(oxiranylmethoxy)diphenyl- is a hybrid organosilane compound characterized by a central silicon atom bonded to two diphenyl groups and two oxiranylmethoxy (epoxy-functional) substituents. This structure combines the adhesive properties of silanes with the crosslinking reactivity of epoxy groups, making it valuable in applications such as coatings, adhesives, and composite materials. The oxirane (epoxide) rings enable polymerization under heat or catalysis, while the silane moiety enhances adhesion to inorganic substrates like glass or metals through hydrolytic condensation .

Properties

IUPAC Name |

bis(oxiran-2-ylmethoxy)-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4Si/c1-3-7-17(8-4-1)23(21-13-15-11-19-15,22-14-16-12-20-16)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLIVCAIHXBEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10709138 | |

| Record name | Bis[(oxiran-2-yl)methoxy](diphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10709138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6689-25-4 | |

| Record name | Bis[(oxiran-2-yl)methoxy](diphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10709138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, bis(oxiranylmethoxy)diphenyl- typically involves the reaction of diphenylsilane with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes ring closure to form the oxirane groups. The general reaction can be represented as follows:

Ph2SiH2+2ClCH2CH(O)→Ph2Si(OCH2CH2O)2

Industrial Production Methods: Industrial production of Silane, bis(oxiranylmethoxy)diphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Silane, bis(oxiranylmethoxy)diphenyl- undergoes various chemical reactions, including:

Oxidation: The oxirane groups can be oxidized to form diols.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The oxirane groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane groups under mild conditions.

Major Products Formed:

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of substituted silanes with various functional groups.

Scientific Research Applications

Chemistry: Silane, bis(oxiranylmethoxy)diphenyl- is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the formation of cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials.

Biology and Medicine: In biological research, this compound is used as a cross-linking agent for the modification of biomolecules. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: In the industrial sector, Silane, bis(oxiranylmethoxy)diphenyl- is used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers. It is also employed in the production of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of Silane, bis(oxiranylmethoxy)diphenyl- involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with other molecules. This reactivity is exploited in applications such as cross-linking, surface modification, and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators are its silane backbone and dual epoxy termini. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparison of Key Features

Thermal and Chemical Stability

- Silane-containing compounds generally exhibit superior thermal stability compared to purely organic analogs. For example, tert-butyldimethylsilyl groups in nucleoside synthesis () demonstrate stability under harsh conditions, suggesting that the diphenyl-silane structure here may resist degradation at elevated temperatures .

- BPA-based epoxies degrade at ~300°C, while silane-epoxy hybrids likely withstand higher temperatures due to robust Si-C and Si-O bonds.

Biological Activity

Silane, bis(oxiranylmethoxy)diphenyl- (CAS No. 6689-25-4), is a compound with significant biological activity, particularly in the context of its interactions with various biological systems. This article will explore its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Silane compounds generally exhibit diverse biochemical properties, including interactions with enzymes and proteins. Bis(oxiranylmethoxy)diphenyl- is known to participate in biochemical reactions that can alter enzyme activity through covalent modifications. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting amino acid metabolism and other critical biochemical processes.

Cellular Effects

The compound has demonstrated notable effects on various cell types. In vitro studies indicate that it can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it influences the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.

Summary of Cellular Effects:

- Cell Proliferation : Alters proliferation rates in specific cell lines.

- Gene Expression : Modulates expression of genes involved in metabolic regulation.

- Metabolic Pathways : Affects pathways related to amino acids and lipids.

Molecular Mechanism

At the molecular level, bis(oxiranylmethoxy)diphenyl- exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It can bind to active sites of enzymes, inhibiting their activity and altering substrate interactions.

- Reactive Species Formation : The compound may generate reactive oxygen species (ROS), leading to oxidative stress in cells.

Case Studies

-

Respiratory Toxicity Assessment :

A study utilizing human bronchial epithelial cell lines (BEAS-2B) assessed the respiratory toxicity of silanes, including bis(oxiranylmethoxy)diphenyl-. Results indicated that exposure led to decreased cell viability and increased inflammatory markers, suggesting potential respiratory hazards upon inhalation exposure . -

Antimicrobial Activity :

Research has shown that silane compounds exhibit antimicrobial properties. Bis(oxiranylmethoxy)diphenyl- was tested against various bacterial strains and demonstrated significant antibacterial activity, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Dosage Effects

The biological effects of bis(oxiranylmethoxy)diphenyl- are dose-dependent. Low doses may have minimal effects, while higher concentrations can induce significant biochemical changes. In animal models, varying dosages have illustrated a spectrum of physiological responses, highlighting the importance of dose in therapeutic applications.

Metabolic Pathways

This silane compound is involved in several metabolic pathways:

- Cytochrome P450 Metabolism : It undergoes metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may retain or alter biological activity.

- Oxidative Stress Response : The generation of ROS can trigger cellular stress responses, influencing overall cell health and function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.